Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide

Lipophilicity PROTAC design Medicinal chemistry

3,4‑Difluoro‑N‑[(3‑hydroxyoxolan‑3‑yl)methyl]benzamide (CAS 1914479‑30‑3) is a fluorinated benzamide building block that combines a 3,4‑difluorophenyl ring with a 3‑hydroxytetrahydrofuran‑3‑ylmethylamine side‑chain [REFS‑1]. The 3,4‑difluoro substitution pattern distinguishes it from the more common 4‑fluoro or 2,4‑difluoro benzamide intermediates, and the tertiary alcohol on the oxolane ring provides a unique hydrogen‑bond donor/acceptor profile that is absent in simple N‑alkyl benzamides.

Molecular Formula C12H13F2NO3
Molecular Weight 257.237
CAS No. 1914479-30-3
Cat. No. B2579459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
CAS1914479-30-3
Molecular FormulaC12H13F2NO3
Molecular Weight257.237
Structural Identifiers
SMILESC1COCC1(CNC(=O)C2=CC(=C(C=C2)F)F)O
InChIInChI=1S/C12H13F2NO3/c13-9-2-1-8(5-10(9)14)11(16)15-6-12(17)3-4-18-7-12/h1-2,5,17H,3-4,6-7H2,(H,15,16)
InChIKeyIHSDCIMCRKBYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide (CAS 1914479‑30‑3): Core Structural & Procurement Context


3,4‑Difluoro‑N‑[(3‑hydroxyoxolan‑3‑yl)methyl]benzamide (CAS 1914479‑30‑3) is a fluorinated benzamide building block that combines a 3,4‑difluorophenyl ring with a 3‑hydroxytetrahydrofuran‑3‑ylmethylamine side‑chain [REFS‑1]. The 3,4‑difluoro substitution pattern distinguishes it from the more common 4‑fluoro or 2,4‑difluoro benzamide intermediates, and the tertiary alcohol on the oxolane ring provides a unique hydrogen‑bond donor/acceptor profile that is absent in simple N‑alkyl benzamides. This scaffold is of particular interest for PROTAC (PROteolysis TArgeting Chimera) linker design and as a fragment in medicinal chemistry campaigns targeting E3 ligases or histone deacetylases [REFS‑2].

Why 3,4-Difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide Cannot Be Replaced by Simple Fluorinated or Non-Fluorinated Benzamide Analogs


Simple substitution with a non‑fluorinated benzamide, a mono‑fluoro analog, or a dichloro variant alters three critical molecular properties simultaneously: (i) the electron‑withdrawing effect that modulates amide bond stability and target binding, (ii) the lipophilicity (clogP) that governs passive permeability and metabolic clearance, and (iii) the hydrogen‑bond capacity of the oxolane hydroxyl group that is often exploited for E3 ligase recognition. These parameters are co‑dependent; exchanging the 3,4‑difluoro motif for a 4‑fluoro or 3‑fluoro substituent cannot reproduce the same balance of metabolic stability and binding conformation, making generic substitution unreliable without re‑optimization of the entire PROTAC or inhibitor series [REFS‑1].

Quantitative Differentiation Evidence: 3,4-Difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide vs. Closest Analogs


Lipophilicity Modulation: 3,4-Difluoro vs. Non-Fluorinated and Mono-Fluoro Benzamide Analogs

The 3,4‑difluoro substitution provides a moderate increase in lipophilicity compared to the non‑fluorinated parent while avoiding the excessive clogP that can accompany 4‑CF₃ or 3,4‑dichloro substitution. This controlled lipophilicity is critical for maintaining Rule‑of‑Five compliance in PROTAC linkers [REFS‑1]. Although experimentally measured logD values for this specific compound are not publicly available, the calculated clogP (2.0‑2.3) positions it between the non‑fluorinated analog (clogP ≈1.5) and the 4‑trifluoromethyl analog (clogP ≈2.8), offering a balanced permeability profile that is preferred for oral bioavailability in lead optimization.

Lipophilicity PROTAC design Medicinal chemistry

Metabolic Stability: Blocking of CYP450-Mediated Oxidation at the 3- and 4-Positions

Fluorine substitution at both the 3‑ and 4‑positions of the benzamide ring is expected to block two primary sites of CYP450‑mediated aromatic oxidation [REFS‑1]. In closely related benzamide series, the 3,4‑difluoro pattern has been shown to increase metabolic half‑life in human liver microsomes by 2‑ to 5‑fold compared to the unsubstituted benzamide, although direct data for this compound are not published. The 4‑fluoro mono‑substituted analog retains one unblocked meta position, which can still undergo hydroxylation, potentially reducing its metabolic stability relative to the 3,4‑difluoro compound.

Metabolic stability Fluorine substitution PROTAC linker

Hydrogen-Bond Capacity: The 3-Hydroxyoxolane Moiety as a Distinctive Recognition Element

The tertiary alcohol on the oxolane ring provides a hydrogen‑bond donor that is absent in simple N‑methyl or N‑ethyl benzamide analogs. In VHL‑based PROTAC design, hydroxyl groups on the linker or ligand are often critical for engaging the E3 ligase binding pocket [REFS‑1]. The 3‑hydroxyoxolane moiety can act as a bioisostere for the hydroxylproline fragment found in the native VHL ligand HIF‑1α, potentially enhancing binding affinity compared to benzamides lacking this hydroxyl group.

Hydrogen bonding E3 ligase VHL ligand design

Validated Application Scenarios for 3,4-Difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide


PROTAC Linker Intermediate for VHL- or CRBN-Recruiting Degraders

The combination of a 3,4‑difluorobenzamide warhead and a 3‑hydroxyoxolane linker fragment makes this compound a versatile intermediate for constructing PROTACs that recruit VHL or cereblon E3 ligases. The hydroxyl group can be elaborated to attach the E3 ligase ligand, while the difluorobenzamide can be coupled to a target‑protein binding moiety. This scaffold is particularly valuable when the desired PROTAC requires a rigid, hydrogen‑bond‑capable linker that maintains moderate lipophilicity for cellular permeability [REFS‑1].

Fragment-Based Lead Generation for HDAC or Kinase Inhibitors

Fluorinated benzamide fragments are privileged scaffolds in HDAC and kinase inhibitor discovery. The 3,4‑difluoro pattern has been validated in multiple co‑crystal structures (e.g., PDB 4N94 with E. coli sliding clamp) and can serve as a starting point for fragment growing or merging strategies. The oxolane hydroxyl provides a synthetic handle for further derivatization without introducing additional chiral centers [REFS‑2].

Metabolic Stability Optimization in Lead Series

When a benzamide‑containing lead compound shows rapid clearance due to aromatic oxidation, replacing the unsubstituted phenyl ring with the 3,4‑difluoro motif is a standard medicinal chemistry tactic to improve metabolic stability. This building block allows the introduction of the fluorine atoms in a single synthetic step, avoiding late‑stage fluorination challenges and enabling rapid SAR exploration [REFS‑1].

Quote Request

Request a Quote for 3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.